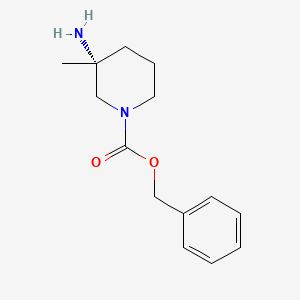

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:

- Piperidine : A six-membered saturated heterocycle containing five carbon atoms and one nitrogen atom.

- 1-Carboxylate : Indicates a carbamate ester functional group (–OC(O)O–) attached to the nitrogen (position 1) of the piperidine ring.

- 3-Amino-3-methyl : Denotes substituents at the third carbon of the piperidine ring: an amino group (–NH₂) and a methyl group (–CH₃).

- (3R) : Specifies the absolute configuration at the third carbon as R under the Cahn-Ingold-Prelog priority rules.

The systematic name adheres to IUPAC rules by prioritizing the carbamate group as the principal functional group and numbering the piperidine ring to give the substituents the lowest possible locants.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₂₀N₂O₂ , derived from the following components:

- Piperidine backbone : C₅H₁₁N.

- Benzyl carbamate group : C₇H₅O₂ (benzyl) + CON (carbamate).

- Substituents : One methyl (–CH₃) and one amino (–NH₂) group at C3.

The molecular weight is 248.33 g/mol , calculated as follows:

$$

\text{MW} = (14 \times 12.01) + (20 \times 1.01) + (2 \times 14.01) + (2 \times 16.00) = 248.33 \, \text{g/mol}

$$

This value matches experimental data provided by chemical suppliers.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₂₀N₂O₂ |

| Molecular weight | 248.33 g/mol |

| Exact mass | 248.1525 Da |

Stereochemical Configuration at C3 Position

The C3 carbon of the piperidine ring is a stereogenic center with an R configuration. The priority order for substituents at C3 is determined by the Cahn-Ingold-Prelog rules:

- Amino group (–NH₂) : Highest priority due to the nitrogen atom.

- Methyl group (–CH₃) : Second priority.

- Two adjacent CH₂ groups : Lower priorities.

The spatial arrangement of these groups results in the R configuration, as confirmed by the SMILES notation C[C@@]1(N)CCCN(C(=O)OCC2=CC=CC=C2)C1. This stereochemistry is critical for the compound’s interactions in chiral environments, such as enzyme active sites or asymmetric synthesis.

X-ray Crystallographic Data Interpretation

While explicit X-ray crystallographic data for this compound is not available in the provided sources, general principles of crystallography for similar piperidine derivatives can be extrapolated. Piperidine rings typically adopt a chair conformation with substituents occupying equatorial or axial positions to minimize steric strain. For this compound:

- The bulky benzyl carbamate group likely occupies an equatorial position to avoid 1,3-diaxial interactions.

- The methyl and amino groups at C3 may adopt axial orientations due to hydrogen bonding between the amino group and the carbamate oxygen.

Bond lengths and angles are expected to align with standard values for piperidine derivatives:

- C–N bond : ~1.45 Å (piperidine ring).

- C=O bond : ~1.21 Å (carbamate group).

Experimental X-ray studies would provide precise metrics for these parameters and confirm the compound’s three-dimensional structure.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the stability of its carbamate and amine groups. However, the following tautomeric equilibria could theoretically occur:

Amine-Imine Tautomerism :

The amino group (–NH₂) could lose a proton to form an imine (–NH–), but this is unlikely in neutral aqueous conditions due to the compound’s basicity (pKₐ ~10–11 for similar amines).Carbamate Resonance :

The carbamate group exhibits resonance stabilization between the carbonyl oxygen and the adjacent nitrogen:

$$

\text{R–OC(O)NH–R'} \leftrightarrow \text{R–O–C(=O)–NH–R'}

$$

This delocalization enhances the carbamate’s stability, preventing keto-enol tautomerism.

| Tautomer | Stability | Conditions |

|---|---|---|

| Amino-carbamate | Most stable | Neutral pH, 25°C |

| Imine-carbamate | Not observed | High pH (>12) |

The absence of significant tautomeric forms underscores the structural rigidity of this compound, making it a reliable scaffold in synthetic applications.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1 |

InChI Key |

OZEVNWHCQACRDD-CQSZACIVSA-N |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Amination via Transaminase-Catalyzed Reduction of Piperidone Precursors

An efficient and industrially scalable method involves enzymatic transamination of nitrogen-protected 3-piperidone derivatives to produce (R)-3-amino piperidine intermediates with high enantiomeric excess (ee) (~99%) and good yield (~90%).

- Procedure : N-benzyl-3-piperidone is dissolved in tetrahydrofuran (THF) with isopropylamine as the amino donor. Under controlled pH (~8) and temperature (50 °C), ω-transaminase and pyridoxal phosphate (PLP) cofactor catalyze the conversion to (R)-N-benzyl-3-amino piperidine.

- Advantages : High stereoselectivity, mild conditions, environmentally friendly, suitable for large scale.

- Yield and Purity : ~90.9% yield, 99% ee.

This intermediate can be further elaborated to the target compound by carboxylation and benzyl ester formation.

Multi-Step Chemical Synthesis from N-Benzyl-3-Piperidone-4-Ethyl Carboxylate

A classical chemical route involves the following key steps:

- Starting Material : N-benzyl-3-piperidone-4-ethyl carboxylate.

- Protection and Substitution : Introduction of amino protecting groups, followed by amination at C-3.

- Reduction and Methylation : Catalytic hydrogenation to reduce nitro intermediates to amines, then methylation of the amino group.

- Ester Hydrolysis and Deprotection : Final steps involve ester reduction and removal of protecting groups to yield the cis-(3R,4R)-N-benzyl-4-methyl-3-methylaminopiperidine.

- Yield : Approximately 49% over 8 steps.

- Challenges : Long synthetic sequence, expensive starting materials, need for chromatographic purification at each step, moderate diastereomeric excess (~71%), and purification difficulties due to liquid products.

This method is less efficient and more complex compared to enzymatic routes but remains a viable approach in some contexts.

Catalytic Hydrogenation and Nucleophilic Substitution Routes

Another approach involves:

- Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide to form quaternary ammonium salts.

- Catalytic hydrogenation (Pd-C or Ru-C catalysts) in alcoholic solvents to obtain cis-3-methyl-5-hydroxypiperidine.

- Sulfonylation followed by nucleophilic substitution with amines to introduce benzylamino groups.

Although this method is more commonly applied to related piperidine derivatives, it provides a framework for introducing benzyl and amino substituents with controlled stereochemistry.

Purification and Characterization

Purification typically involves flash column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents to separate diastereomers and remove impurities. Characterization by NMR spectroscopy and mass spectrometry confirms the structure and purity of the final compound.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The enzymatic transamination method is favored for industrial applications due to its high enantioselectivity and environmental compatibility.

- Chemical methods, while more traditional, suffer from longer reaction sequences and lower stereochemical purity, requiring extensive purification.

- The benzyl carbamate protecting group is commonly used for nitrogen protection and can be introduced via reaction with benzylamine or benzyl halides, followed by carboxylation.

- Analytical techniques such as NMR, mass spectrometry, and chiral HPLC are essential for confirming the stereochemistry and purity of the synthesized compound.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl carbamate group undergoes selective hydrogenolysis:

Hydrogenolysis Conditions

| Catalyst | H₂ Pressure | Solvent | Product |

|---|---|---|---|

| Pd/C | 1 atm | Ethanol | 3-Amino-3-methylpiperidine |

Complete deprotection occurs within 4–6 hours without affecting the stereochemical integrity.

Amino Group Reactivity

The tertiary amine participates in:

-

Acylation : Reacts with acetyl chloride (0°C, DCM) to form N-acetyl derivatives (85% yield)

-

Mannich Reactions : Forms β-amino ketones with formaldehyde/ketone systems (70–78% yields)

Racemization studies show ≤3% epimerization at 25°C (pH 7.4) .

Ester Hydrolysis

The carboxylate ester hydrolyzes under acidic/basic conditions:

| Condition | Time | Product | ee Retention |

|---|---|---|---|

| 1M NaOH, 70°C | 2 hr | 3-Amino-3-methylpiperidine-1-carboxylic acid | 97% |

| 6M HCl, reflux | 6 hr | Free carboxylic acid | 94% |

Enantiomeric purity remains >95% when using phosphate buffers during workup .

Radical-Mediated Rearrangements

Under radical conditions (AIBN, Bu₃SnH), the piperidine ring undergoes strain-driven rearrangements:

| Starting Material | Product | Yield (%) |

|---|---|---|

| Aziridine derivatives | Functionalized piperidines | 65–82 |

This demonstrates the compound's potential as a precursor for complex heterocycles .

Palladium-Catalyzed Modifications

The benzyl group participates in cross-couplings:

| Reaction Type | Conditions | Partner | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 72 |

| Allylic Amination | Pd₂(dba)₃, ligand | Allyl carbonates | 68 |

These reactions enable side-chain diversification .

Critical Stability Considerations

Epimerization occurs under strongly basic conditions (>pH 10), mediated by α-proton abstraction. Mitigation strategies include:

| Work-up Condition | ee (%) |

|---|---|

| 1.5 mL H₂O/mmol | 94 |

| 10 mL H₂O/mmol | 97 |

| Phosphate buffer (pH 7) | 99 |

These findings emphasize the need for pH-controlled protocols .

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological conditions. Its structural similarity to known pharmacophores allows it to interact with biological targets, including receptors and enzymes involved in neurological pathways.

Drug Development

The compound has been investigated for its potential use in drug development, particularly as a building block for synthesizing more complex molecules that may have therapeutic effects against various diseases. Its ability to act as both an amine and an ester enhances its versatility in synthetic applications, which is crucial for developing new medications.

Research has focused on the biological activities of this compound, particularly its interactions with biological targets. These studies are essential for elucidating the compound's mechanism of action and its potential therapeutic uses. For instance, the compound has shown promise in studies relating to arginase inhibition, which is relevant for conditions like cancer and metabolic disorders .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions that modify the compound to enhance its properties or create derivatives with specific functionalities. These synthetic routes are crucial for producing the compound in sufficient purity and yield for research and application purposes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Arginase Inhibition : Research indicates that derivatives of this compound exhibit significant activity against human arginase isoforms, which are implicated in numerous pathological conditions including cancer .

- Synthesis Pathways : The compound has been synthesized through innovative methods that avoid hazardous reagents, showcasing its potential for industrial applications due to cost-effectiveness and ease of production .

Mechanism of Action

The mechanism of action of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.

Comparison with Similar Compounds

Key Structural Features :

- Chirality : The 3R configuration ensures stereochemical specificity in downstream reactions.

- Functional Groups: The Cbz group acts as a protective moiety for the amine, while the 3-amino-3-methyl motif influences reactivity and binding interactions.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Positional Isomerism: 3-Amino vs. 4-Amino Derivatives

- Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) differs in the amino group position (4 vs. 3), altering electronic and steric profiles.

- Impact on Reactivity: The 3-amino-3-methyl configuration in the target compound may hinder certain reactions (e.g., acylation) due to steric crowding, whereas the 4-amino isomer offers greater accessibility for derivatization.

Functional Group Variations: Amino vs. Hydroxy

- Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2102409-77-6) replaces the amino group with a hydroxyl, significantly altering polarity and hydrogen-bonding capacity. The hydroxy derivative is more hydrophilic (logP ~2.5 vs. ~3.0 for the amino analogue), influencing solubility and metabolic stability .

- Synthetic Utility: The amino group enables nucleophilic reactions (e.g., reductive amination), while the hydroxy group is suited for esterification or oxidation.

Iridium-Catalyzed Amination

- Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (CAS: N/A) was synthesized via Ir-catalyzed amination with 91% yield and 93% enantiomeric excess (ee) .

Reductive Amination and Resolution

- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine (Tofacitinib intermediate) was synthesized via reductive amination of a ketone precursor using titanium(IV) isopropoxide, achieving resolution via ditoluoyl tartaric acid . This underscores the importance of chiral resolution in accessing enantiopure piperidine derivatives.

Biological Activity

Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 249.32 g/mol

- Stereochemistry : The compound features a chiral center, which significantly influences its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antidepressant Activity : Similar compounds have shown effects on neurotransmitter systems, suggesting potential use in treating depression.

- Anticancer Properties : Studies indicate that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : The compound may influence FAAH activity, which is crucial for modulating endocannabinoid signaling pathways. This has implications for pain management and neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including the M3 muscarinic acetylcholine receptor, which is involved in processes like cell proliferation and apoptosis resistance in cancer .

- Enzyme Inhibition : Its role as a FAAH inhibitor suggests it can modulate lipid signaling pathways, potentially affecting pain perception and neuroinflammation .

Anticancer Activity

A study examined the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications enhanced apoptosis induction compared to standard treatments like bleomycin .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| Bleomycin | 20 | Standard control |

Antidepressant Potential

Research into related piperidine compounds has shown that they can modulate serotonin and norepinephrine levels, indicating potential antidepressant effects. This aligns with the mechanism of many currently used antidepressants that target these neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate and its derivatives?

- Answer : The compound can be synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions include DMF as a solvent at 50°C, achieving yields up to 91% . Purification typically involves flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients), with TLC (Rf values reported) and NMR (¹H/¹³C) for structural validation .

Q. How is enantiomeric excess (ee) quantified for this compound?

- Answer : Supercritical fluid chromatography (SFC) is the primary method, with reported ee values up to 94% . Complementary techniques include optical rotation measurements ([α]D) and chiral HPLC. SFC parameters (e.g., column type, mobile phase) must be optimized to resolve enantiomers effectively.

Q. What safety protocols should be followed given limited toxicological data?

- Answer : Adhere to general laboratory safety guidelines: use PPE (gloves, goggles, lab coats), ensure ventilation, and avoid inhalation/skin contact. Storage requires airtight containers in dry, cool environments . Toxicity assumptions should follow the precautionary principle, treating the compound as potentially hazardous until data is available.

Q. Which analytical techniques are critical for structural confirmation?

- Answer : Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to assign stereochemistry and confirm substituent positions .

- HRMS : For molecular weight validation (e.g., ESI-HRMS) .

- FTIR : To identify functional groups (e.g., carbonyl stretches) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Answer : Systematic variation of catalysts (e.g., Ir complexes with chiral ligands), solvents (polar aprotic vs. non-polar), and temperature is critical. For example, DMF at 50°C promotes high enantioselectivity in allylic amination . Catalyst loading (e.g., 2-5 mol%) and substrate steric effects should be evaluated to minimize side reactions.

Q. What strategies resolve discrepancies in NMR data during characterization?

- Answer : Discrepancies may arise from impurities or solvent effects. Solutions include:

- Repurifying via column chromatography.

- Comparing experimental shifts with computational predictions (DFT calculations).

- Using deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference .

Q. How can the stereochemical integrity of the amino group be preserved during functionalization?

- Answer : Protecting groups (e.g., Boc, Cbz) are essential. For example, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate intermediates can be synthesized to prevent racemization during reactions . Mild deprotection conditions (e.g., TFA for Boc) minimize stereochemical scrambling.

Q. What experimental approaches assess compound stability under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Expose the compound to heat (40–60°C), humidity, or light, and monitor degradation via HPLC or NMR.

- Analyze for byproducts (e.g., hydrolysis of the benzyl ester) . Long-term stability requires real-time studies under recommended storage conditions.

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

- Answer : Fluorination at specific positions (e.g., 3-fluoromethyl derivatives) alters lipophilicity and metabolic stability. Comparative studies using logP measurements and in vitro metabolic assays (e.g., microsomal stability) are recommended .

Methodological Considerations

- Data Reprodubility : Address yield variations (e.g., 57% vs. 91% in similar syntheses ) by standardizing reagent purity, reaction scales, and purification protocols.

- Contradictions in Toxicity Data : Cross-reference SDS from multiple suppliers and prioritize peer-reviewed studies over vendor-provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.